molecular formula C9H12N2O2 B12694796 Benzamide, 2-((2-hydroxyethyl)amino)- CAS No. 88267-61-2

Benzamide, 2-((2-hydroxyethyl)amino)-

Cat. No.: B12694796
CAS No.: 88267-61-2
M. Wt: 180.20 g/mol
InChI Key: XVJMMRCIYPAAMO-UHFFFAOYSA-N
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Description

Benzamide, 2-((2-hydroxyethyl)amino)-: is an organic compound with the molecular formula C9H12N2O2. It is a derivative of benzamide, where the amide group is substituted with a 2-hydroxyethylamino group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-((2-hydroxyethyl)amino)- typically involves the reaction of benzoyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The purification process may include recrystallization or chromatography techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Benzamide, 2-((2-hydroxyethyl)amino)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It is also employed in the development of biochemical assays .

Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets. It is being investigated for its anti-inflammatory and anticancer properties .

Industry: In the industrial sector, Benzamide, 2-((2-hydroxyethyl)amino)- is used in the production of polymers, resins, and coatings. It also finds applications in the manufacture of dyes and pigments .

Mechanism of Action

The mechanism of action of Benzamide, 2-((2-hydroxyethyl)amino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. It can also modulate receptor activity by acting as an agonist or antagonist .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Benzamide, 2-((2-hydroxyethyl)amino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

88267-61-2

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(2-hydroxyethylamino)benzamide

InChI

InChI=1S/C9H12N2O2/c10-9(13)7-3-1-2-4-8(7)11-5-6-12/h1-4,11-12H,5-6H2,(H2,10,13)

InChI Key

XVJMMRCIYPAAMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NCCO

Origin of Product

United States

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